molecular formula C22H17NO3S B2395656 (2E)-2-(4-methylbenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile CAS No. 811831-02-4

(2E)-2-(4-methylbenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile

Cat. No.: B2395656
CAS No.: 811831-02-4
M. Wt: 375.44
InChI Key: FOLFFQKLINFKIW-PXLXIMEGSA-N
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Description

(2E)-2-(4-methylbenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a sulfonyl group, a nitrile group, and phenyl rings

Scientific Research Applications

(2E)-2-(4-methylbenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 3-phenoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable base to form the sulfonyl intermediate.

    Aldol Condensation: The intermediate then undergoes an aldol condensation with 3-phenoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Nitrile Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-methylbenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonyl or nitrile derivatives.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitrile groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence cellular pathways by altering signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile: Lacks the phenoxy group, resulting in different chemical properties and reactivity.

    (E)-2-(4-methylphenyl)sulfonyl-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a phenoxy group, affecting its biological activity and applications.

Uniqueness

(2E)-2-(4-methylbenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is unique due to the presence of both the sulfonyl and nitrile groups, along with the phenoxyphenyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-17-10-12-21(13-11-17)27(24,25)22(16-23)15-18-6-5-9-20(14-18)26-19-7-3-2-4-8-19/h2-15H,1H3/b22-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLFFQKLINFKIW-PXLXIMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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